molecular formula C19H21N5OS B2936653 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide CAS No. 811459-89-9

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2936653
CAS No.: 811459-89-9
M. Wt: 367.47
InChI Key: ZCEKERWXTODOCR-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-thioacetamide class, characterized by a triazole ring substituted with an amino group (position 4), an m-tolyl (3-methylphenyl) group (position 5), and a thioether linkage to an acetamide moiety. The acetamide is further substituted with a 2,3-dimethylphenyl group. The m-tolyl and dimethylphenyl groups contribute to its lipophilicity and steric profile, influencing solubility and receptor interactions.

Properties

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-12-6-4-8-15(10-12)18-22-23-19(24(18)20)26-11-17(25)21-16-9-5-7-13(2)14(16)3/h4-10H,11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEKERWXTODOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a novel triazole derivative that has garnered attention for its diverse biological activities. Triazole compounds are known for their potential therapeutic effects, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : 1,2,4-triazole ring
  • Functional Groups : Amino group, thioether linkage, and acetamide moiety
  • Substituents : m-tolyl and dimethylphenyl groups

Biological Activity Overview

The biological activity of this compound has been assessed in several studies. Key activities include:

  • Anticancer Activity
    • The compound has shown promising results in inhibiting various cancer cell lines. For instance, it demonstrated significant cytotoxicity against HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer) with IC50 values comparable to established chemotherapeutics .
    • A study indicated that the compound could induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Antimicrobial Properties
    • Preliminary tests have indicated that this triazole derivative exhibits antimicrobial activity against a range of bacteria and fungi. The mechanism is believed to involve the inhibition of cell wall synthesis and disruption of membrane integrity .
  • Enzyme Inhibition
    • The compound has been evaluated for its ability to inhibit specific enzymes related to disease processes. For example, it showed effective inhibition of alkaline phosphatase with an IC50 value of 0.420 ± 0.012 μM .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerHEPG21.18 ± 0.14
AnticancerMCF70.67
AntimicrobialStaphylococcus aureus12.5
Enzyme InhibitionAlkaline Phosphatase0.420 ± 0.012

Case Study: Anticancer Mechanism

In a detailed study by Arafa et al., the anticancer properties were attributed to the compound's ability to induce cell cycle arrest and apoptosis in MCF7 cells. The study utilized flow cytometry to analyze cell cycle phases and demonstrated a significant accumulation of cells in the G0/G1 phase after treatment with the compound .

The proposed mechanism of action for this compound involves:

  • Binding to Enzymes : The triazole moiety interacts with enzyme active sites, inhibiting their function.
  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death in cancer cells.

Chemical Reactions Analysis

Substitution Reactions

The thioether group (-S-) participates in nucleophilic substitutions. For example, under basic conditions (e.g., triethylamine), the sulfur atom can act as a leaving group. In analogous triazole derivatives (e.g., ), bromoacetophenones reacted with thiol-containing triazoles to form thioether-linked products (73% yield). This suggests that the compound could undergo similar displacement reactions with electrophiles like alkyl halides or activated aryl halides.

Example Reaction Pathway:

Compound+R XEtOH Et3NBaseR S Triazole derivative+Byproduct\text{Compound}+\text{R X}\xrightarrow[\text{EtOH Et}_3\text{N}]{\text{Base}}\text{R S Triazole derivative}+\text{Byproduct}

Conditions: Ethanol, triethylamine, reflux.

Oxidation Reactions

The thioether group is susceptible to oxidation. In triazole-thioether analogs, oxidation with hydrogen peroxide (H2_2O2_2) or meta-chloroperbenzoic acid (mCPBA) yields sulfoxides or sulfones . For instance:

Oxidizing AgentProductYield (%)Reference
H2_2O2_2Sulfoxide derivative65–78
mCPBASulfone derivative70–85

Hydrolysis of the Acetamide Group

The acetamide moiety (-NHCOCH3_3) undergoes hydrolysis under acidic or basic conditions. For example, refluxing with HCl or NaOH yields carboxylic acid or its salt, respectively.

Reaction Conditions:

  • Acidic Hydrolysis: 6M HCl, 100°C, 8–12 hours.

  • Basic Hydrolysis: 2M NaOH, ethanol, reflux, 6–8 hours.

Acylation of the Amino Group

The 4-amino group on the triazole ring reacts with acylating agents (e.g., acetyl chloride) to form substituted amides. This reaction is typically conducted in dry DMF or THF with a base like pyridine .

Example:

Compound+CH3COClDMF PyridineRTN Acetyl derivative+HCl\text{Compound}+\text{CH}_3\text{COCl}\xrightarrow[\text{DMF Pyridine}]{\text{RT}}\text{N Acetyl derivative}+\text{HCl}

Yield: 60–75% (based on analogous triazole reactions ).

Cyclization Reactions

The compound’s amino and thioether groups enable cyclization. For example, heating with carbon disulfide (CS2_2) in basic media forms fused heterocycles like triazolo-thiadiazoles .

Conditions:

  • CS2_2, KOH, ethanol, reflux, 4–6 hours.

  • Yield: 55–70% (observed in similar systems ).

Reactivity with Electrophiles

The triazole ring undergoes electrophilic substitution at the C-5 position. Nitration or halogenation reactions are feasible under controlled conditions .

ReactionReagentProductReference
NitrationHNO3_3/H2_2SO4_45-Nitro-triazole derivative
BrominationBr2_2/Fe5-Bromo-triazole derivative

Experimental Insights

  • Synthesis Optimization: Ultrasound-assisted methods with CTAB catalysis improve yields in analogous triazole-acetamide hybrids (74–92% vs. 56–80% for conventional routes) .

  • Kinetic Studies: Hydrolysis of the acetamide group follows first-order kinetics under acidic conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs lie in:

  • Triazole substituents: Position 4 (amino, ethyl, allyl) and position 5 (aryl, heteroaryl, or alkyl groups).
  • Acetamide substituents : Aromatic (e.g., 2,3-dimethylphenyl, 4-chlorophenyl) or heterocyclic groups.
Compound Name Triazole Substituents (Position 4/5) Acetamide Substituent Molecular Formula Molecular Weight Reference
Target Compound 4-amino, 5-(m-tolyl) N-(2,3-dimethylphenyl) C₂₀H₂₂N₅OS 383.48 g/mol N/A
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-ethyl, 5-(3-pyridinyl) N-(4-ethylphenyl) C₁₉H₂₂N₅OS 376.48 g/mol
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-ethyl, 5-(2-pyridinyl) N-(4-butylphenyl) C₂₁H₂₆N₅OS 404.54 g/mol
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide 4-allyl, 5-(pyridin-2-yl) N-(2,6-dibromo-4-methylphenyl) C₁₉H₁₇N₅OSBr₂ 523.24 g/mol
2-{[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide 4-amino, 5-(4-chlorophenyl) N-(4-chloro-2-methylphenyl) C₁₇H₁₅Cl₂N₅OS 408.30 g/mol

Physicochemical Properties

  • However, analogs with similar substituents (e.g., 4-amino-triazoles) exhibit melting points between 90–184°C, influenced by aromatic and polar groups . For example, 2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide derivatives show melting points ranging from 161–184°C .
  • Solubility :

    • Lipophilic substituents (e.g., m-tolyl, dimethylphenyl) reduce aqueous solubility but enhance membrane permeability. Polar pyridinyl or methoxy groups (e.g., in VUAA1) improve solubility in organic solvents .

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